molecular formula C6H8N4OS B1437445 N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea CAS No. 22469-59-6

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea

Cat. No. B1437445
CAS RN: 22469-59-6
M. Wt: 184.22 g/mol
InChI Key: ZZCAKQDBKKNOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It has been found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections . It is used to obtain various S-alkyl derivatives with anticonvulsant activity .


Synthesis Analysis

The compound was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide . A good yield was achieved by reacting 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature .


Molecular Structure Analysis

The molecular formula of the compound is C14H18N6O2 and its molecular weight is 302.338. The compound has a complex structure with multiple functional groups, including a pyrimidinone ring, a thiourea group, and a methyl group .


Chemical Reactions Analysis

The compound has been found to react with various amines and hydrazine hydrate . When reacted with hydrazine hydrate, it produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When heated with aniline in boiling ethanol, it results in substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .


Physical And Chemical Properties Analysis

The compound forms colorless crystals . It has a melting point of 179-181°C . The IR spectrum shows peaks at 1649 cm-1 (C=O) and 1590 cm-1 (C=N) .

Scientific Research Applications

Chemosensing Applications

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea, a derivative of thiourea, has been recognized for its applications in chemosensing. Thioureas are known for their excellent biological and non-biological applications, primarily due to their ability to establish inter- and intramolecular hydrogen bonding. This property makes thiourea derivatives crucial in designing chemosensors for detecting various environmental pollutants. Specifically, thioureas and their derivatives are used as highly sensitive, selective, and simple fluorimetric (turn-off and turn-on), and colorimetric chemosensors for detecting different types of anions and neutral analytes. These chemosensors are employed in various fields including biological, environmental, and agricultural samples, showcasing their broad utility and significance (Al-Saidi & Khan, 2022).

Coordination Chemistry and Medicinal Applications

The coordination chemistry of thiourea derivatives, particularly with selected metals such as Cu, Ag, and Au, has notable importance in medicinal and biological applications. These derivatives exhibit enhanced activities in pharmaceutical chemistry when coordinated with appropriate metal ions. The combination of thiourea derivatives with metals leads to the development of compounds that can be used as chemosensors, aiding in the detection of anions and cations in environmental and biological samples. The versatility and biological activity of these compounds make them significant in various life science applications, including the potential to develop new therapeutic agents (Khan et al., 2020).

Synthetic and Pharmacological Aspects

The compound falls under the dihydropyrimidinones/thiones category, which is derived from multi-component reactions like the Biginelli reaction. Dihydropyrimidinones (DHPM) pharmacophore is a significant heterocyclic ring in medicinal chemistry, playing a crucial role as an anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV-1, antimalarial, antihypertensive, and anti-tubercular agent. The broad biological profile and wide range of therapeutic applications of these compounds emphasize their importance in drug discovery and development (Khasimbi et al., 2020).

properties

IUPAC Name

(4-methyl-6-oxo-1H-pyrimidin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4OS/c1-3-2-4(11)9-6(8-3)10-5(7)12/h2H,1H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCAKQDBKKNOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea
Reactant of Route 3
Reactant of Route 3
N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea
Reactant of Route 4
N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea
Reactant of Route 5
N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.